Fast-TRFS -

Fast-TRFS

Catalog Number: EVT-8342517
CAS Number:
Molecular Formula: C14H11F3N2O3S2
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fast-TRFS is a novel fluorogenic probe specifically designed to detect the activity of mammalian thioredoxin reductase, an enzyme crucial for cellular redox signaling. This compound has garnered attention due to its rapid response time and high selectivity for thioredoxin reductase compared to other biological species. The development of Fast-TRFS addresses the ongoing challenge of finding specific probes for targeted enzymes, enhancing the ability to study various cellular processes.

Source

The discovery of Fast-TRFS was reported in a study published in Nature Communications, where researchers systematically examined the structural factors influencing the probe's response rate and specificity. This work highlighted the importance of optimizing the probe's design to achieve superior performance in detecting thioredoxin reductase activity .

Classification

Fast-TRFS belongs to the class of fluorescent probes, specifically designed for bioanalytical applications in cellular biology. It is categorized under small molecule probes that utilize fluorescence as a signaling mechanism to indicate enzyme activity.

Synthesis Analysis

Methods

The synthesis of Fast-TRFS involves several key chemical reactions that culminate in the formation of a disulfide bond, which is essential for its functionality as a fluorescent probe. The synthetic route includes:

  1. Formation of Disulfide Bond: The initial step involves creating a disulfide bond within the molecular structure.
  2. Fluorophore Release: Upon interaction with thioredoxin reductase, the disulfide bond is cleaved, leading to the release of a fluorophore that emits fluorescence.

Technical Details

The synthetic procedures include varying linker units and recognition parts to optimize the probe's performance. For instance, modifications were made to examine the effects of different leaving groups on fluorophore release, and various structural adjustments were tested to enhance response rates .

Molecular Structure Analysis

Structure

Fast-TRFS features a naphthalimide scaffold as its core fluorophore, which is linked to a disulfide bond that plays a critical role in its sensing mechanism. The structural design allows for rapid fluorescence activation upon reduction by thioredoxin reductase.

Data

The molecular weight of Fast-TRFS is approximately 377.0 g/mol, and it exhibits significant fluorescence enhancement upon cleavage of the disulfide bond, achieving up to a 150-fold increase in emission intensity .

Chemical Reactions Analysis

Reactions

Fast-TRFS undergoes specific chemical reactions that are pivotal for its function as a fluorescent probe:

  1. Disulfide Bond Cleavage: The primary reaction involves the reduction of the disulfide bond by thioredoxin reductase, resulting in fluorescence activation.
  2. Fluorescence Emission: Following bond cleavage, the liberated fluorophore emits light, which can be quantitatively measured.

Technical Details

The kinetics of these reactions have been characterized using high-performance liquid chromatography coupled with mass spectrometry, allowing precise monitoring of reaction intermediates and products .

Mechanism of Action

Process

Fast-TRFS operates on a straightforward mechanism where the reduction of its disulfide bond triggers fluorescence. This mechanism differs from other probes that may require additional steps for activation.

Data

Kinetic studies reveal that Fast-TRFS reaches maximal fluorescence within 5 minutes when incubated with thioredoxin reductase, demonstrating its efficiency compared to other probes in the TRFS series .

Physical and Chemical Properties Analysis

Physical Properties

Fast-TRFS is characterized by its bright fluorescence under appropriate excitation wavelengths. Its solubility and stability in biological buffers make it suitable for cellular assays.

Chemical Properties

The compound exhibits notable selectivity toward thioredoxin reductase over other biological species such as glutathione and glutathione reductase. This selectivity is quantified by a selectivity ratio of approximately 55.7-fold over glutathione .

Applications

Fast-TRFS has significant scientific applications, particularly in:

  • High-throughput Screening: It can be utilized in assays designed to discover inhibitors of thioredoxin reductase, which may have therapeutic implications in cancer treatment.
  • Cellular Imaging: The probe's rapid response time makes it ideal for real-time imaging studies involving redox processes within living cells.
  • Research on Redox Biology: Fast-TRFS facilitates investigations into redox signaling pathways and their roles in various diseases.
Mechanistic Foundations of Thioredoxin Reductase (TrxR) Targeting

Evolutionary Conservation of TrxR Active Site Architecture in Mammalian Systems

Thioredoxin reductase (TrxR) exhibits remarkable evolutionary conservation across mammalian systems, particularly in its active site architecture. The enzyme functions as a homodimeric flavoprotein, where each subunit contains two redox centers: an amino-terminal domain with a conserved -Cys-Val-Asn-Val-Gly-Cys- (CVNVGC) motif and a carboxy-terminal domain featuring a unique selenocysteine (Sec)-containing motif -Gly-Cys-Sec-Gly-COOH (GCUG) [8]. This C-terminal motif resides on a flexible arm that enables electron transfer between subunits—a structural feature critical for catalytic activity. The spatial separation between these centers (~20 Å) necessitates conformational flexibility, with the C-terminal arm acting as a "molecular shuttle" to deliver reducing equivalents from the internal N-terminal center to substrate proteins [8].

Crystallographic studies of human TrxR1 complexed with thioredoxin (Trx) reveal that despite evolutionary divergence, the core fold resembles bacterial homologs, particularly in the FAD/NADPH-binding domains. However, mammalian TrxR uniquely incorporates Sec as the penultimate residue, conferring enhanced catalytic efficiency and substrate versatility. This architectural conservation underscores TrxR's fundamental role in redox homeostasis across species [7] [8].

Table 1: Conserved Active Site Motifs in Mammalian Thioredoxin Reductase

DomainActive Site MotifCatalytic ResiduesStructural Role
Amino-terminalCVNVGCCys59, Cys64Electron transfer from FAD
Carboxy-terminalGCUGCys497, Sec498Substrate reduction via flexible arm
Interface regionHelical residues 103-122Glu103-Glu122Thioredoxin docking and stabilization

Disulfide Bond Cleavage as a Redox-Specific Activation Mechanism

Fast-TRFS operates through a precisely engineered disulfide bond cleavage mechanism that exploits TrxR's native redox activity. Unlike earlier probes (e.g., TRFS-green) requiring multi-step cyclization-driven release mechanisms, Fast-TRFS incorporates a five-membered cyclic disulfide (1,2-dithiolane) that undergoes direct reduction at the Sec498-containing active site of TrxR [2] [3]. This single-step reduction severs the disulfide bond, eliminating intramolecular quenching and triggering a >150-fold fluorescence increase within 5 minutes when incubated with 50 nM TrxR [3] [9].

The disulfide cleavage mechanism demonstrates exceptional redox specificity due to:

  • Kinetic Selectivity: Mammalian TrxR reduces cyclic disulfides 55.7-fold more efficiently than glutathione (GSH) due to the enzyme’s Sec-dependent nucleophilicity and the geometric constraints of its substrate-binding cavity [3].
  • Stereoelectronic Optimization: The 1,2-dithiolane ring in Fast-TRFS exhibits strained bond angles (∼95° vs. ∼105° in linear disulfides), lowering reduction potential and making it thermodynamically favorable for TrxR’s selenolthiol motif [3] [10].
  • Quenching Mechanism: The disulfide bond electronically suppresses fluorescence by restricting molecular rotation at the coumarin-urea linker. Cleavage releases this constraint, enabling radiative decay [3] [9].

Table 2: Comparative Activation Mechanisms of TrxR Probes

ProbeActivation MechanismResponse Time (50 nM TrxR)Fluorescence Increase (Fold)TrxR/GSH Selectivity Ratio
TRFS-greenDisulfide cleavage + cyclization>3 hours∼3015.6
TRFS-redDisulfide cleavage + cyclization>1.5 hours∼9012.8
Fast-TRFSDirect disulfide cleavage∼5 minutes>15055.7

Structural Determinants of Sec-Containing Selenoprotein Recognition

The molecular recognition between Fast-TRFS and TrxR is governed by the unique physicochemical properties of selenocysteine (Sec) within the enzyme's active site. Sec differs fundamentally from cysteine (Cys) in its:

  • Nucleophilicity: Sec has a lower pKa (∼5.2) versus Cys (∼8.5), rendering it predominantly deprotonated (selenolate, Sec–) at physiological pH, thereby enhancing its nucleophilic attack on disulfide bonds [6] [8].
  • Redox Potential: The Sec–/Sec-SeH redox couple (–388 mV) is significantly more reducing than Cys–/Cys-SH (–220 mV), thermodynamically favoring disulfide reduction [6].
  • Catalytic Flexibility: The larger atomic radius of selenium (120 pm vs. sulfur's 105 pm) permits broader bond angles and greater orbital distortion during transition states, accommodating strained cyclic disulfides like those in Fast-TRFS [8].

Structural studies of the human TrxR-Trx complex reveal that recognition involves a "guided diffusion" mechanism: The flexible C-terminal arm of TrxR positions Sec498′ within van der Waals distance (3.5–4.2 Å) of the disulfide bond in Fast-TRFS, stabilized by a "guiding bar" formed by helical residues Glu103-Glu122 [8]. Mutational analyses confirm that Sec498Ala or C-terminal truncation abolishes probe activation, while mutations at the docking interface (e.g., Trp114Ala) reduce binding affinity by >80% [8].

Notably, genetic disruptions in Sec incorporation machinery (e.g., SECISBP2 mutations) diminish TrxR activity and compromise Fast-TRFS responsiveness, underscoring the probe’s absolute dependence on functional selenoprotein biosynthesis [6].

Table 3: Selenocysteine vs. Cysteine in Thioredoxin Reductase Recognition

PropertySelenocysteine (Sec)Cysteine (Cys)Functional Consequence
Acid dissociation constant (pKa)∼5.2∼8.5Enhanced nucleophilicity at physiological pH
Redox potential (mV)–388–220Thermodynamic favorability for reduction
Atomic radius (pm)120105Flexible transition state stabilization
Bond rotation freedom15° greater than Cys-S bondsRestricted by orbital overlapAccommodation of strained cyclic disulfides

Properties

Product Name

Fast-TRFS

IUPAC Name

1-(dithiolan-4-yl)-3-[2-oxo-4-(trifluoromethyl)chromen-7-yl]urea

Molecular Formula

C14H11F3N2O3S2

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C14H11F3N2O3S2/c15-14(16,17)10-4-12(20)22-11-3-7(1-2-9(10)11)18-13(21)19-8-5-23-24-6-8/h1-4,8H,5-6H2,(H2,18,19,21)

InChI Key

WRYRCLGYENFDIB-UHFFFAOYSA-N

SMILES

C1C(CSS1)NC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Canonical SMILES

C1C(CSS1)NC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

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